

Deoxymethoxetamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Deoxymethoxetamine

Cat. No.: B10823215

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Deoxymethoxetamine** (DMXE), a novel dissociative substance of the arylcyclohexylamine class. This guide details its chemical identity, pharmacological properties, and available experimental data.

Chemical Identity

Deoxymethoxetamine is a structural analog of methoxetamine (MXE), characterized by the substitution of the 3-methoxy group with a methyl group.^{[1][2]}

- IUPAC Name: 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one^{[1][2][3][4]}
- Synonyms: DMXE, 3'-methyl-2-oxo-PCE, 3D-MXE, 3-Me-2'-oxo-PCE^{[1][2]}

Pharmacological Data

The primary mechanism of action of **Deoxymethoxetamine** is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^{[1][3][4]} This action is consistent with other arylcyclohexylamine dissociatives like ketamine and phencyclidine (PCP).^[3]

Compound	Receptor	Assay Method	Value (μM)	Reference
Deoxymethoxetamine	NMDAR	Patch-clamp recordings	IC_{50} : 0.679	[4]
Methoxetamine	NMDAR	Patch-clamp recordings	IC_{50} : 0.524	[4]
Methoxisopropamine	NMDAR	Patch-clamp recordings	IC_{50} : 0.661	[4]

Table 1: Comparative NMDA Receptor Antagonist Potency

While the primary target is the NMDA receptor, some anecdotal reports and its structural similarity to methoxetamine suggest potential interactions with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. However, as of the latest available data, specific binding affinities (K_i values) for **Deoxymethoxetamine** at these transporters have not been formally published. For context, methoxetamine has been shown to act as a serotonin reuptake inhibitor.

Experimental Protocols

Determination of NMDA Receptor Antagonist Activity

The half-maximal inhibitory concentration (IC_{50}) of **Deoxymethoxetamine** for the NMDA receptor was determined using electrophysiological techniques.[4]

- Methodology: Whole-cell patch-clamp recordings were performed on NMDAR-expressing cartwheel interneurons from mice.
- Procedure:
 - Brain slices containing the cerebellum were prepared from mice.
 - Cartwheel interneurons were identified for recording.
 - NMDA-evoked currents were induced by the application of NMDA.

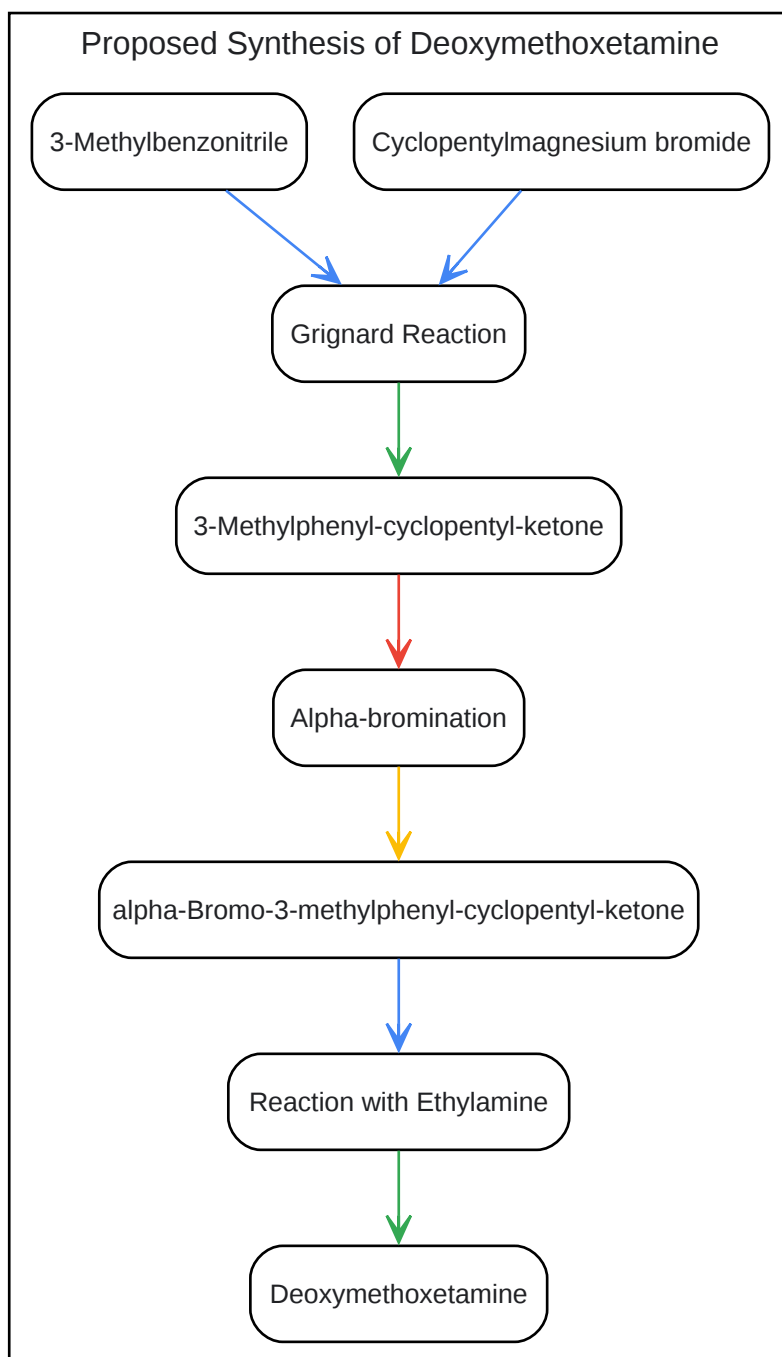
- Deoxymethoxyetamine was bath-applied at various concentrations to determine the dose-dependent inhibition of the NMDA-evoked currents.
- The concentration of **Deoxymethoxetamine** that produced a 50% reduction in the NMDA-evoked current was determined as the IC₅₀ value.

Synthesis of Deoxymethoxetamine

A specific, detailed synthesis protocol for **Deoxymethoxetamine** has not been widely published in peer-reviewed literature. However, a plausible synthetic route can be inferred from the established synthesis of its structural analog, methoxetamine.^{[5][6][7]} The proposed pathway involves a multi-step process starting from commercially available precursors.

Visualizations

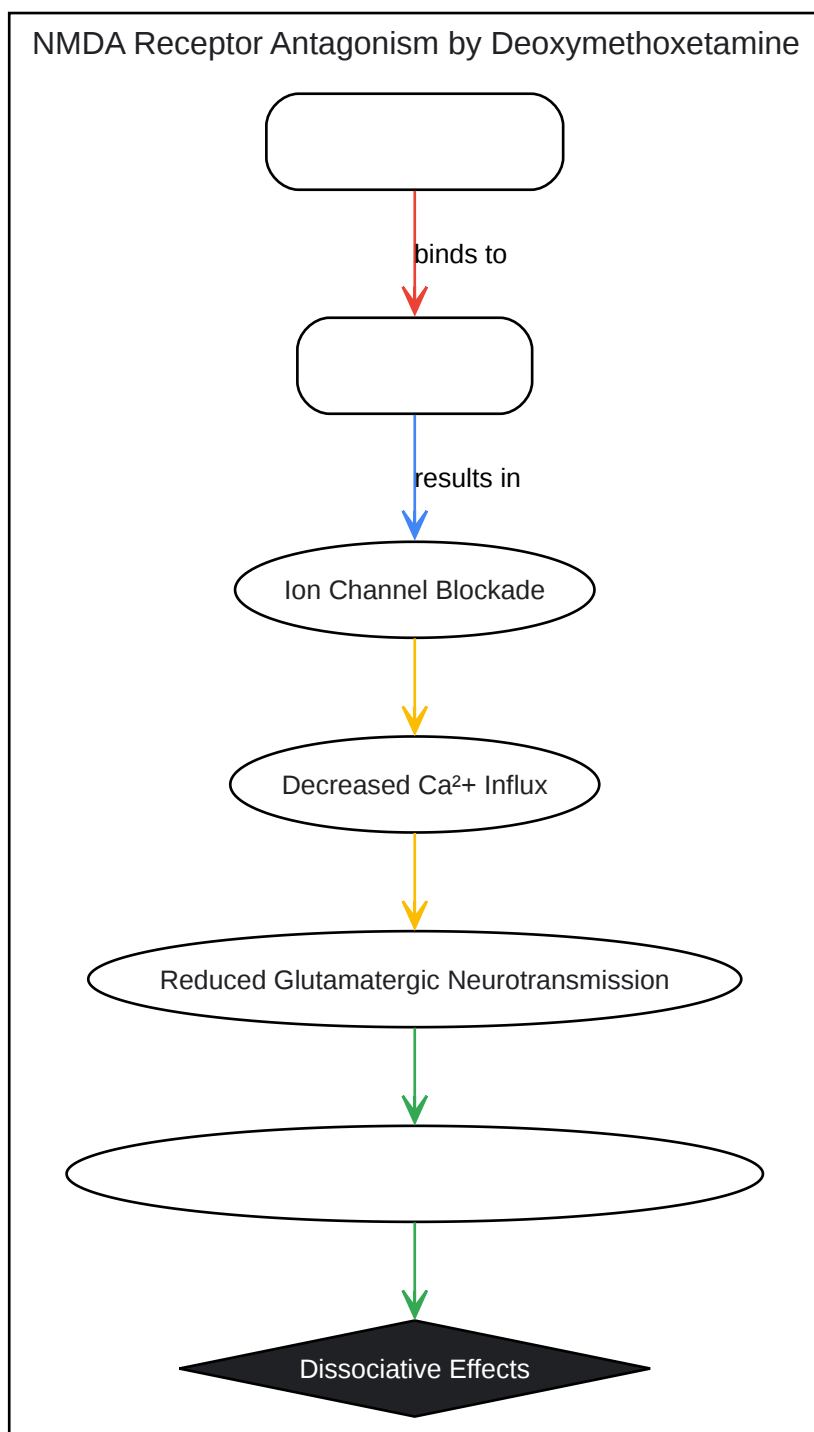
Proposed Synthesis Workflow for Deoxymethoxetamine



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Caption: Proposed synthesis workflow for **Deoxymethoxetamine**.

NMDA Receptor Antagonism Signaling Pathway



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Caption: Signaling pathway of NMDA receptor antagonism.

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